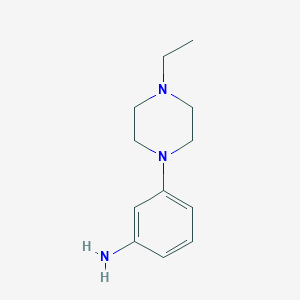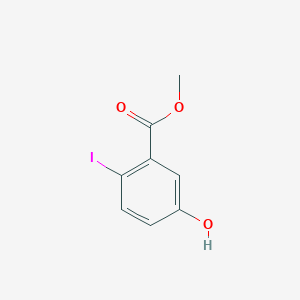![molecular formula C12H7BrClN3O2S B1344223 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 252723-17-4](/img/structure/B1344223.png)
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Descripción general
Descripción
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is a small molecule that is composed of a bromine atom, a chlorine atom, a phenylsulfonyl group, and a pyrrolo[2,3-D]pyrimidine ring system. The compound has been used in a variety of research projects, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has been explored for its potential in synthesizing various nucleoside analogues and derivatives. For instance, it has been used in the synthesis of pyrrolopyrimidine nucleosides related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, demonstrating its utility in developing nucleoside derivatives with potential biochemical significance (Hinshaw et al., 1969). Additionally, it serves as a key intermediate in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing its versatility in heterocyclic chemistry and the design of compounds with potential applications in dyes and pharmaceuticals (Nikpour et al., 2012).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral activities of derivatives of this compound has highlighted its potential in medicinal chemistry. For example, derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ranganatha et al., 2018). Furthermore, the synthesis and evaluation of antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste have demonstrated the compound's utility in industrial applications (El‐Wahab et al., 2015).
Potential in Drug Discovery
The versatility of this compound in synthesizing various derivatives has been explored in drug discovery, particularly in designing dihydrofolate reductase inhibitors and antifolates with potential antitumor activities (Gangjee et al., 2005; Gangjee et al., 2007). These studies underscore the compound's importance in developing new therapeutics targeting cancer and other diseases.
Safety and Hazards
Propiedades
IUPAC Name |
7-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S/c13-9-6-17(12-10(9)11(14)15-7-16-12)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXOMMSCNWTOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626070 | |
| Record name | 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252723-17-4 | |
| Record name | 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252723-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)







![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)


![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
